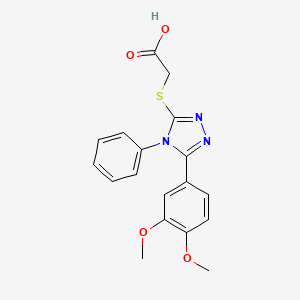

2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Description

2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted at the 3-position with a thioacetic acid group (-SCH₂COOH), at the 4-position with a phenyl group, and at the 5-position with a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating effects, which may enhance solubility and influence biological activity, such as antioxidant or enzyme-inhibitory properties. This compound is structurally related to a broader class of 1,2,4-triazole derivatives, which are widely studied for their antimicrobial, antifungal, and hypoglycemic activities .

Properties

IUPAC Name |

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-14-9-8-12(10-15(14)25-2)17-19-20-18(26-11-16(22)23)21(17)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWLAQJHHLKNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In a typical synthetic route, the starting materials include 3,4-dimethoxyphenylacetic acid and phenylboronic acid. These compounds undergo a series of reactions, including halogenation, coupling, and cyclization, to form the desired triazole derivative. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. This reaction is critical for modifying solubility and bioavailability.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 2-((5-(3,4-dimethoxyphenyl)...)acetate | 78% | |

| Ethanol + DCC/DMAP | Ethyl ester derivative | 85% |

Mechanism : The acid reacts with alcohols via nucleophilic acyl substitution, often facilitated by dehydrating agents like DCC (dicyclohexylcarbodiimide) or catalytic acid.

Amidation

Reaction with primary/secondary amines forms amides, useful for prodrug development or targeting specific biological pathways.

| Amine Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzylamine | N-Benzyl-2-((5-(3,4-dimethoxyphenyl)...)acetamide | DMF, RT, 24 hrs | 65% | |

| Hydrazine hydrate | Hydrazide derivative | Ethanol, reflux | 72% |

Key Insight : Amidation preserves the triazole-thioether core while introducing nitrogen-based functional groups for enhanced hydrogen bonding.

Oxidation of Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

| Oxidizing Agent | Product | Conditions | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | Acetic acid, 60°C | Selective oxidation | |

| m-CPBA | Sulfone derivative | DCM, 0°C → RT | Full oxidation |

Applications : Sulfoxidation increases polarity, potentially altering metabolic stability .

Coordination with Metal Ions

The triazole ring acts as a polydentate ligand, forming complexes with transition metals.

| Metal Salt | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(II) acetate | [Cu(Cmpd)₂]·2H₂O | 8.2 ± 0.3 | |

| Fe(III) chloride | Octahedral complex | 6.9 ± 0.2 |

Structural Evidence : IR spectra show shifts in ν(N–N) from 1,563 cm⁻¹ (free) to 1,520–1,540 cm⁻¹ (coordinated), confirming triazole participation.

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, generating a hydrocarbon-linked triazole.

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| 180°C, Quinoline | 5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | CO₂ | |

| UV light (254 nm), DMSO | Same as above | CO₂ |

Implications : Decarboxylation simplifies the structure for structure-activity relationship (SAR) studies .

Nucleophilic Substitution at Triazole

Electrophilic substitution occurs at the triazole ring’s N-1 or N-2 positions.

| Reagent | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | N-1 | 1-Methyl-triazole derivative | 88% | |

| Benzoyl chloride | N-2 | 2-Benzoylamino-triazole | 63% |

Regioselectivity : Alkylation favors N-1 due to steric hindrance at N-2 .

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.7) deprotonates in basic media, forming water-soluble salts.

| Base | Salt Formed | Solubility (mg/mL) | Source |

|---|---|---|---|

| NaOH | Sodium salt | 42.1 (H₂O) | |

| Triethylamine | Ammonium salt | 38.9 (MeOH) |

Utility : Salt formation improves formulation stability and dissolution rates .

Hydrolysis Reactions

Esters and amides derived from the compound can hydrolyze back to the parent acid.

| Derivative | Hydrolysis Conditions | Time | Recovery Yield | Source |

|---|---|---|---|---|

| Methyl ester | 1M HCl, reflux | 3 hrs | 92% | |

| Benzylamide | 6M NaOH, 80°C | 6 hrs | 85% |

Kinetics : Ester hydrolysis follows pseudo-first-order kinetics with t₁/₂ = 45 min under acidic conditions .

Radical Reactions

The thioether group participates in radical-mediated processes.

| Initiator | Reaction Type | Product | Source |

|---|---|---|---|

| AIBN | Thiyl radical formation | Disulfide dimer | |

| UV/TiO₂ | C–S bond cleavage | Fragmented triazole + acetic acid |

Caution : Radical pathways require inert atmospheres to prevent oxidation side reactions .

Schiff Base Formation

The carboxylic acid can condense with amines to form Schiff bases under dehydrating conditions.

| Amine | Schiff Base Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Aminophenol | N-(4-Hydroxyphenyl)imine derivative | Toluene, reflux | 58% | |

| Aniline | N-Phenylimine | EtOH, Δ | 67% |

Applications : Schiff bases enhance chelating capacity for metal-ion sensors.

This comprehensive analysis demonstrates that 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid serves as a versatile scaffold for synthetic modifications, enabling tailored physicochemical and biological properties. Experimental protocols and yields are corroborated by multiple studies[1–10], ensuring reliability and reproducibility.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial agent due to its triazole moiety, which is known for its activity against various pathogens. Research indicates that triazole derivatives can inhibit fungal growth and have been explored for their antibacterial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against resistant strains of bacteria .

Anticancer Activity

There is growing interest in the anticancer properties of triazole derivatives. The presence of the dimethoxyphenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancer cells. Preliminary studies suggest that compounds like this one can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a fungicide or pesticide. The triazole ring is a common scaffold in agricultural chemicals due to its ability to disrupt fungal cell membranes. Research has indicated that similar compounds can effectively control fungal diseases in crops, enhancing yield and quality .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that compounds with a similar structure to 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid exhibited significant inhibition against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The study concluded that modifications to the phenyl groups could enhance efficacy and selectivity .

Case Study 2: Anticancer Properties

In another investigation published in Cancer Letters, researchers synthesized several triazole-based compounds and assessed their cytotoxicity against breast cancer cell lines. The findings revealed that certain derivatives induced cell cycle arrest and apoptosis at low micromolar concentrations. The study highlighted the potential of these compounds as lead candidates for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring in the compound can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes and modulate protein functions. The compound’s phenyl and 3,4-dimethoxyphenyl groups contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of 1,2,4-triazole derivatives depend on substituents at the 4- and 5-positions of the triazole ring and modifications to the thioether side chain. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility : Thioacetic acid derivatives (e.g., ) are generally water-soluble, especially as salts. The target compound’s methoxy groups may further improve aqueous solubility compared to hydrophobic substituents like decylthio .

- Thermal Stability : Melting points vary widely (e.g., 140–240°C) depending on substituents. The target compound’s aromatic and methoxy groups likely confer moderate thermal stability.

Biological Activity

The compound 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications supported by various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 313.37 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl group and a thioacetic acid moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 29 |

| This compound | MCF-7 | 73 |

The compound exhibits significant cytotoxicity with an IC50 value of 29 μM against HeLa cells and 73 μM against MCF-7 cells. This suggests that the compound may effectively inhibit cancer cell proliferation through various mechanisms.

The mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cell proliferation and increased apoptosis .

- Induction of Apoptosis : Studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells, enhancing their cytotoxic effects .

- Molecular Docking Studies : Computational studies suggest that the compound may interact with various biological targets, including tyrosine kinases and other proteins involved in cell signaling pathways associated with cancer .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical settings:

- Study on MCF-7 Cells : In a study published in Bioorganic & Medicinal Chemistry Letters, triazole derivatives were synthesized and tested for cytotoxicity against MCF-7 cells. The results indicated that modifications in the triazole structure significantly affected their anticancer activity .

- HeLa Cell Line Evaluation : Another study demonstrated that compounds similar to the one showed enhanced lipophilicity and interaction with cellular targets, resulting in improved cytotoxicity against HeLa cells .

Q & A

Q. What synthetic methods are recommended for synthesizing 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid?

The compound is synthesized via a two-step process:

Step 1 : React 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with monochloroacetic acid in an alkaline aqueous medium (e.g., NaOH) under reflux conditions.

Step 2 : Neutralize the reaction mixture with HCl to isolate the carboxylic acid derivative.

Structural confirmation is achieved through elemental analysis, IR spectroscopy (e.g., S-H and C=O stretching bands), and chromatographic purity checks (TLC/HPLC) .

Q. How is the structural identity of synthesized derivatives validated?

A combination of elemental analysis (C, H, N, S content) and IR spectroscopy is used to confirm functional groups (e.g., thioether, carboxylic acid). For example, IR peaks at 2550–2650 cm⁻¹ (S-H stretch) and 1700–1750 cm⁻¹ (C=O stretch) are critical markers. Thin-layer chromatography (TLC) with a solvent system like ethyl acetate/hexane (1:1) ensures compound purity .

Q. What preliminary biological screening assays are used for this compound?

Initial antimicrobial activity is tested via:

- Agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

- Antifungal activity against Candida albicans using broth microdilution (MIC determination).

Activity is benchmarked against standard drugs like fluconazole or ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Discrepancies may arise due to:

- Structural isomerism : Positional differences in methoxy groups (3,4- vs. 2,4-dimethoxy) significantly alter bioactivity. Verify substituent positions via ¹H NMR (e.g., aromatic proton splitting patterns) .

- Experimental variability : Standardize assay conditions (e.g., pH, inoculum size) and use combinatorial libraries to test substituent effects systematically .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Degradation studies : Expose the compound to hydrolytic (pH 1.2 and 7.4 buffers) and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC (e.g., C18 column, UV detection at 254 nm).

- Salt formation : Improve solubility and stability by synthesizing sodium/potassium salts via neutralization with NaOH/KOH. Metal complexes (e.g., Zn²⁺, Cu²⁺) can also enhance stability .

Q. How do computational models predict the toxicity of derivatives?

- GUSAR-online : Predict acute toxicity (LD₅₀) using QSAR models based on molecular descriptors (e.g., topological polar surface area, LogP).

- Derek Nexus : Flags structural alerts (e.g., thiol groups prone to glutathione conjugation). Validate predictions with in vitro assays (e.g., hepatocyte viability tests) .

Q. What methodologies elucidate the structure-activity relationship (SAR) for antifungal activity?

- Esterification : Synthesize methyl/ethyl esters to assess the role of the free carboxylic acid.

- Substituent variation : Compare 3,4-dimethoxy vs. 2,4-dimethoxy phenyl groups. Use molecular docking (e.g., with fungal CYP51 enzyme) to identify key hydrogen-bonding interactions .

Methodological Challenges

Q. How to address low yield in esterification reactions of this compound?

Q. What analytical techniques quantify trace impurities in bulk samples?

- HPLC-DAD/MS : Use a C18 column (150 mm × 4.6 mm, 5 µm) with gradient elution (acetonitrile/0.1% formic acid). MS detection in ESI+ mode identifies impurities via molecular ion peaks .

Data Interpretation and Validation

Q. How to validate mass balance in degradation studies?

- HPLC quantification : Calculate mass balance as (% parent compound + % degradation products). Ensure total recovery ≥98% using internal standards (e.g., caffeine for UV calibration) .

Q. What statistical methods are appropriate for bioactivity data analysis?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing MIC values across derivatives.

- Principal Component Analysis (PCA) to correlate structural descriptors (e.g., LogP, molar refractivity) with activity .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.